molecular formula C19H18FNO3 B5222605 8-[2-[2-(4-Fluorophenoxy)ethoxy]ethoxy]quinoline

8-[2-[2-(4-Fluorophenoxy)ethoxy]ethoxy]quinoline

Cat. No.: B5222605
M. Wt: 327.3 g/mol
InChI Key: RBQZKTBJJQZUKK-UHFFFAOYSA-N
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Description

8-[2-[2-(4-Fluorophenoxy)ethoxy]ethoxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a fluorophenoxyethoxy group, which imparts unique chemical and biological properties.

Properties

IUPAC Name

8-[2-[2-(4-fluorophenoxy)ethoxy]ethoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3/c20-16-6-8-17(9-7-16)23-13-11-22-12-14-24-18-5-1-3-15-4-2-10-21-19(15)18/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQZKTBJJQZUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCOCCOC3=CC=C(C=C3)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-[2-(4-Fluorophenoxy)ethoxy]ethoxy]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxyethoxy Intermediate: The reaction begins with the nucleophilic substitution of 4-fluorophenol with ethylene oxide to form 4-fluorophenoxyethanol. This intermediate is then reacted with another equivalent of ethylene oxide to yield 4-fluorophenoxyethoxyethanol.

    Coupling with Quinoline: The 4-fluorophenoxyethoxyethanol is then coupled with 8-hydroxyquinoline using a suitable coupling reagent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

8-[2-[2-(4-Fluorophenoxy)ethoxy]ethoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinoline core or the ethoxy groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace the fluorine atom or other substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to partially or fully reduced quinoline derivatives.

Scientific Research Applications

8-[2-[2-(4-Fluorophenoxy)ethoxy]ethoxy]quinoline has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

    Biological Studies: The compound is employed in studies investigating its effects on cellular pathways, enzyme inhibition, and receptor binding.

    Chemical Biology: It serves as a tool compound for probing biological systems and understanding the mechanisms of action of quinoline derivatives.

    Industrial Applications: The compound is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-[2-[2-(4-Fluorophenoxy)ethoxy]ethoxy]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of ion channels, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-Fluorophenoxy)-ethoxy]-phenylamine: This compound shares the fluorophenoxyethoxy moiety but differs in the core structure.

    2-Ethoxy-4-(2-((4-fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 4: Another related compound with a similar fluorophenoxy group but different functional groups.

Uniqueness

8-[2-[2-(4-Fluorophenoxy)ethoxy]ethoxy]quinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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